2-(2-Methylpyrrol-1-yl)ethanol

Physicochemical property Distillation safety Purification process

2-(2-Methylpyrrol-1-yl)ethanol (CAS 104803-80-7; IUPAC: 1-(2-hydroxyethyl)-2-methylpyrrole; molecular formula C₇H₁₁NO; molecular weight 125.17 g/mol) is an N-(2-hydroxyethyl)-substituted pyrrole bearing a methyl group at the C2 ring position. It belongs to the class of N-hydroxyalkylpyrroles, which serve as versatile synthetic intermediates for conductive polymers, pharmaceutical building blocks, and functional materials.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 104803-80-7
Cat. No. B025651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyrrol-1-yl)ethanol
CAS104803-80-7
Synonyms1H-Pyrrole-1-ethanol,2-methyl-(9CI)
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=CC=CN1CCO
InChIInChI=1S/C7H11NO/c1-7-3-2-4-8(7)5-6-9/h2-4,9H,5-6H2,1H3
InChIKeyFBKRNPLLIWQEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylpyrrol-1-yl)ethanol (CAS 104803-80-7): Structural Identity and Compound-Class Context for Procurement Evaluation


2-(2-Methylpyrrol-1-yl)ethanol (CAS 104803-80-7; IUPAC: 1-(2-hydroxyethyl)-2-methylpyrrole; molecular formula C₇H₁₁NO; molecular weight 125.17 g/mol) is an N-(2-hydroxyethyl)-substituted pyrrole bearing a methyl group at the C2 ring position . It belongs to the class of N-hydroxyalkylpyrroles, which serve as versatile synthetic intermediates for conductive polymers, pharmaceutical building blocks, and functional materials [1]. Its dual functionalization—a primary alcohol handle on the N-ethyl spacer and a ring-activating methyl substituent—distinguishes it from both unsubstituted N-hydroxyethylpyrrole (CAS 6719-02-4) and N-methylpyrrole derivatives lacking the hydroxyethyl tether [2].

Why 2-(2-Methylpyrrol-1-yl)ethanol Cannot Be Replaced by Unsubstituted N-Hydroxyethylpyrrole or N-Methylpyrrole Analogs


In-class N-hydroxyalkylpyrroles are not freely interchangeable because the presence and position of the ring methyl group simultaneously alter three selection-critical parameters: (i) physicochemical properties including boiling point, flash point, and lipophilicity, which govern distillation cut points and chromatographic behavior during purification ; (ii) electronic character of the pyrrole ring, modulating electrophilic aromatic substitution regioselectivity and electrochemical oxidation potential [1]; and (iii) steric environment around the reactive hydroxyethyl handle, which affects downstream derivatization kinetics and yields in coupling reactions [2]. Procurement of the unsubstituted analog (CAS 6719-02-4) or the N-methyl regioisomer (CAS 61380-25-4) in place of the target compound introduces a different boiling point gap, altered LogP, and distinct reactivity profile that can compromise synthetic route reproducibility at scale.

Quantitative Differentiation Evidence: 2-(2-Methylpyrrol-1-yl)ethanol vs. Closest Analogs


Boiling Point and Flash Point Elevation vs. Unsubstituted N-Hydroxyethylpyrrole (CAS 6719-02-4)

The target compound exhibits a calculated boiling point of 232.3°C at 760 mmHg and a flash point of 94.3°C, compared to 215°C (lit.) and ~82.7°C (calc.) for the unsubstituted N-(2-hydroxyethyl)pyrrole (CAS 6719-02-4) . The +17.3°C boiling point elevation and +11.6°C flash point increase are attributable to the additional methyl group adding molecular weight (125.17 vs. 111.14 g/mol) and enhancing van der Waals interactions. This results in a wider liquid handling window and a higher flash point safety margin for processes involving heating.

Physicochemical property Distillation safety Purification process

Lipophilicity (LogP) Differentiation vs. Unsubstituted N-Hydroxyethylpyrrole

The target compound has a computed LogP of 0.79 and a polar surface area (PSA) of 25.16 Ų, based on chemical database predictions [1]. In comparison, the unsubstituted N-(2-hydroxyethyl)pyrrole (CAS 6719-02-4) has a reported LogP of 0.43–0.48 and the same PSA of 25.16 Ų [2]. The +0.31 to +0.36 LogP increase—driven exclusively by the C2-methyl group—indicates measurably greater partitioning into organic phases. At equivalent PSA, this translates to improved organic-phase retention without sacrificing hydrogen-bonding capacity.

Lipophilicity Extraction efficiency Chromatographic separation

Regioisomeric Specificity: C2-Methyl (Target) vs. N-Methyl Regioisomer (CAS 61380-25-4)

The target compound (CAS 104803-80-7) and its regioisomer 2-(1-methyl-1H-pyrrol-2-yl)ethanol (CAS 61380-25-4) share the same molecular formula (C₇H₁₁NO) and molecular weight (125.17 g/mol) but differ fundamentally in substitution pattern: target places methyl at the C2 ring carbon with hydroxyethyl on nitrogen; the regioisomer places methyl on nitrogen with hydroxyethyl at the C2 ring carbon . This regioisomerism produces a measurable boiling point difference of +4.4°C (target: 232.3°C; regioisomer: 227.9°C) and alters the electron density distribution on the pyrrole ring, which governs electrophilic aromatic substitution orientation. In the target compound, the C2-methyl group activates the ring toward electrophilic attack at C5, while the N-methyl in the regioisomer exerts a weaker, indirect electronic effect.

Regiochemistry Electronic effects Synthetic planning

Conductive Polymer Co-Monomer Potential: Class-Level Electrochemical Evidence for N-Hydroxyalkylpyrroles

The N-hydroxyalkylpyrrole class, encompassing the target compound's core scaffold, has been quantitatively characterized in copolymer systems with pyrrole. In galvanostatic electropolymerization studies of N-(2-hydroxyethyl)pyrrole (HE)/pyrrole (Py) copolymers, the copolymer PYHP82 (82% Py feed) achieved a specific discharge capacity higher than pure polypyrrole (PPy), with the carboxypropyl analog series exhibiting a 2–7.5× increase in specific charge storage vs. PPy [1]. While these data were generated with unsubstituted (ring) N-hydroxyalkylpyrroles, the C2-methyl group present in the target compound is expected to further modulate the oxidation potential and steric profile of the resulting copolymer, consistent with established substituent effects in pyrrole electropolymerization where electron-donating ring substituents lower oxidation onset potentials [2].

Conductive polymer Electropolymerization Copolymer electrode

Pharmaceutical Intermediate Utility: Patent-Cited Role of 2-Hydroxyethylpyrrole Scaffolds in Drug Synthesis

European Patent EP 3040330 A1 (Daiichi Sankyo Co., Ltd.) explicitly claims methods for producing pyrrole derivative atropisomers with mineralocorticoid receptor antagonistic activity, using intermediates represented by formula (B) wherein R₁ is a C1–C4 alkyl group and R₂ is a 2-hydroxyethyl group or carboxymethyl group [1]. The generic Markush structure encompasses compounds where a C1–C4 alkyl substituent (such as methyl) is present on the pyrrole ring with a 2-hydroxyethyl group on nitrogen—precisely the substitution pattern of the target compound. This patent family has been granted in the US (US 9,765,025 B2; US 10,005,725 B2; US 10,308,604 B2), EP, JP, KR, CN, and TW, indicating broad industrial validation of this scaffold class for cardiovascular drug development.

Drug intermediate Mineralocorticoid receptor Patent evidence

Physical Property Benchmarking Against Unfunctionalized 2-Methylpyrrole (CAS 636-41-9)

The target compound (BP: 232.3°C; FP: 94.3°C) differs dramatically from its core heterocycle precursor 2-methylpyrrole (CAS 636-41-9; BP: 147.5°C; FP: 47.2°C; density: 0.965 g/cm³) [1]. The attachment of the N-hydroxyethyl group adds 57.2% to the molecular weight (125.17 vs. 81.12 g/mol), raises the boiling point by +84.8°C, nearly doubles the flash point (+47.1°C), and increases density to 1.012 g/cm³. These differences are functionally significant: the target compound is a liquid at ambient conditions with substantially lower volatility and flammability risk than 2-methylpyrrole, which has a flash point below 50°C and is classified as a flammable liquid.

Physical property Safety handling Building block comparison

Procurement-Relevant Application Scenarios for 2-(2-Methylpyrrol-1-yl)ethanol Based on Differentiated Evidence


Conductive Polymer Co-Monomer for Enhanced-Charge-Storage Electrode Coatings

Research groups developing polypyrrole-based electrode materials for supercapacitors or battery applications can leverage the N-hydroxyalkylpyrrole scaffold for which copolymerization with pyrrole has been shown to increase specific charge storage capacity by 2–7.5× over pure polypyrrole [1]. The target compound's C2-methyl group provides an additional electron-donating substituent that, based on established pyrrole substituent effects, is expected to lower the oxidation onset potential and modulate film morphology [2]. The hydroxyethyl handle enables post-polymerization functionalization or covalent anchoring to electrode substrates, offering procurement value as a single monomer that combines ring electronic tuning with a reactive tether—a combination absent in simple N-methylpyrrole or unsubstituted pyrrole monomers.

Synthetic Intermediate for Mineralocorticoid Receptor Antagonist Drug Candidates

Process chemistry teams pursuing atropisomeric pyrrole derivatives as mineralocorticoid receptor antagonists can source the target compound as a key building block aligned with the Daiichi Sankyo patent family (EP 3040330 A1; US 9,765,025 B2), which generically claims C1–C4 alkyl- and 2-hydroxyethyl-substituted pyrrole intermediates [3]. The target compound fits the claimed scaffold architecture, and its higher boiling point (+17.3°C vs. unsubstituted N-hydroxyethylpyrrole) provides a wider thermal window for downstream reactions requiring elevated temperatures. Its LogP of 0.79, intermediate between highly polar and non-polar extremes, facilitates both aqueous workup and organic-phase reactions without the emulsion problems that can plague more hydrophilic analogs.

Chiral Building Block Synthesis via Amino Alcohol Derivatization

As demonstrated by the photooxygenation chemistry of homochiral 2-methylpyrrole derivatives derived from chiral amino alcohols—proceeding in high yields with trans-diastereoselectivity to furnish bicyclic lactams [4]—the target compound's C2-methyl-N-hydroxyethyl architecture provides a platform for stereoselective transformations. The primary alcohol group serves as a handle for Mitsunobu reactions, esterification, halogenation, or mesylation, enabling diverse downstream functionalization. Procurement of this specific regioisomer (C2-methyl, N-hydroxyethyl) is essential because the N-methyl-C2-hydroxyethyl isomer would direct the same chemistry through a different steric and electronic pathway, potentially yielding different diastereomeric outcomes.

Corrosion-Resistant Polymer Coatings on Reactive Metal Substrates

Electrochemical studies of N-hydroxyalkylpyrrole/pyrrole copolymers have demonstrated enhanced corrosion resistance compared to pure polypyrrole, with hydroxy-containing homopolymers and copolymers exhibiting superior anti-corrosion characteristics on steel substrates [1]. The target compound's 2-methyl group adds hydrophobicity (LogP 0.79 vs. 0.43–0.48 for the unsubstituted analog), which may further reduce water permeability of the resulting polymer film—a critical parameter for barrier-type corrosion protection. Its flash point of 94.3°C (vs. 47.2°C for 2-methylpyrrole) also reduces solvent-handling risk during electrochemical cell setup.

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